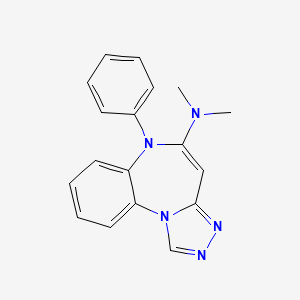![molecular formula C20H23ClN2 B12741102 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride CAS No. 73297-05-9](/img/structure/B12741102.png)
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a trimethylindolium moiety linked to a methylated aniline group via an ethenyl bridge. The chloride ion serves as a counterion to balance the charge of the indolium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolium Salt: The starting material, 1,3,3-trimethylindole, is reacted with an alkylating agent such as methyl iodide to form 1,3,3-trimethylindolium iodide.
Coupling Reaction: The indolium salt is then coupled with 4-methylaniline in the presence of a base, such as sodium hydride, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2,3,3-trimethylindolium iodide
- 2,3,3-trimethylindolenine
- 1,3,3-trimethyl-2-methyleneindoline
Uniqueness
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable cationic species and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications.
Properties
CAS No. |
73297-05-9 |
|---|---|
Molecular Formula |
C20H23ClN2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C20H22N2.ClH/c1-15-9-11-16(12-10-15)21-14-13-19-20(2,3)17-7-5-6-8-18(17)22(19)4;/h5-14H,1-4H3;1H |
InChI Key |
ODQMIWSZTRDUPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


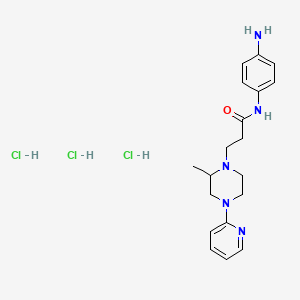
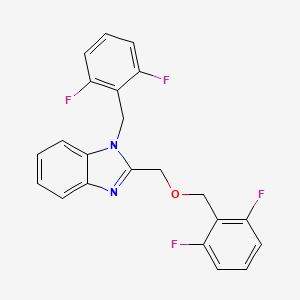
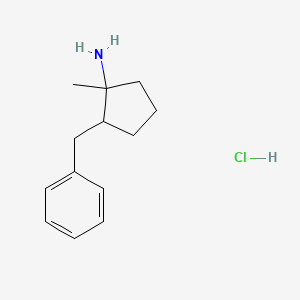

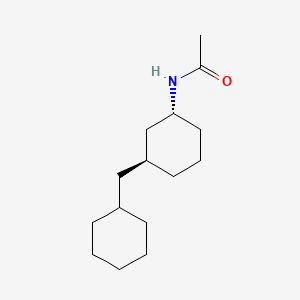

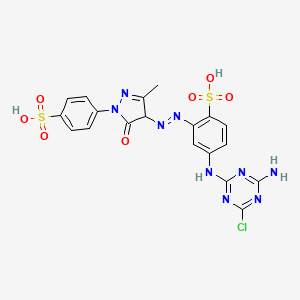
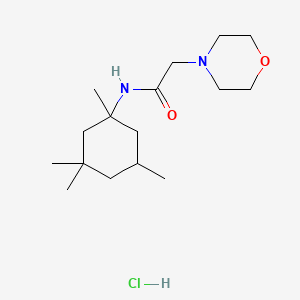
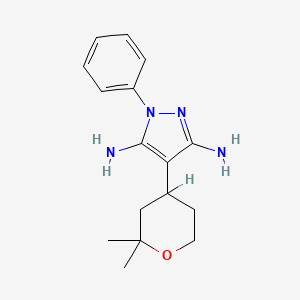

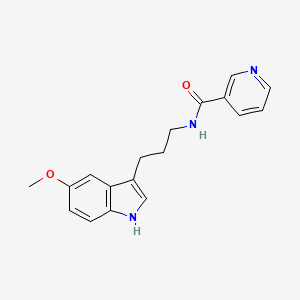
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)

